molecular formula C22H25N3O6 B6574943 2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1105244-91-4

2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6574943
CAS No.: 1105244-91-4
M. Wt: 427.4 g/mol
InChI Key: ZTBXYSRHIMAPIP-UHFFFAOYSA-N
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Description

"2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" is an organic compound featuring a complex molecular structure. The compound consists of a phenoxy group, oxadiazole ring, and trimethoxyphenyl substituents. The incorporation of these functional groups suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing "2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" typically involves a multi-step process:

  • Formation of the oxadiazole ring: : This can be achieved through a cyclization reaction involving hydrazides and carbonyl-containing compounds under acidic conditions.

  • Introduction of the phenoxy group: : The phenol derivative undergoes nucleophilic substitution with a haloacetamide, usually in the presence of a base like potassium carbonate.

  • Coupling with the trimethoxyphenyl group: : This step might involve cross-coupling reactions such as Suzuki or Heck reactions to achieve the desired connectivity.

Industrial Production Methods

Scaling up the production of this compound to an industrial level would require optimization of reaction conditions, solvent selection, and purification techniques. Continuous flow chemistry might be adopted for higher efficiency and yield. Reaction monitoring via techniques like HPLC and NMR is crucial to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups can undergo oxidative demethylation, producing phenolic hydroxyl groups.

  • Reduction: : The oxadiazole ring and acetamide functionalities can be reduced under specific conditions, altering the molecule's overall reactivity.

  • Substitution: : Electrophilic aromatic substitution can occur at the phenoxy and trimethoxyphenyl rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic media.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

  • Oxidation: : Formation of phenolic derivatives.

  • Reduction: : Formation of amino derivatives or alcohols.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

"2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" has several applications across various fields:

  • Chemistry: : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

  • Biology: : Evaluated for its potential anti-inflammatory, antimicrobial, and anticancer properties due to its unique structural features.

  • Medicine: : Investigated as a candidate for developing new therapeutic agents targeting specific enzymes and receptors.

  • Industry: : Used as an intermediate in the synthesis of more complex molecules, especially in pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Binding to Enzymes: : Inhibits enzyme activity by binding to the active site or allosteric sites.

  • Receptor Modulation: : Acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

  • Molecular Pathways: : Alters pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(propan-2-yl)phenoxy)-N-(4-methoxyphenyl)acetamide: : Similar in structure but with fewer methoxy groups, affecting its reactivity and biological activity.

  • 2-(4-methylphenoxy)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide: : Variation in substituents leading to different pharmacological profiles.

  • 2-[4-(propan-2-yl)phenoxy]-N-[5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide: : Another isomer with potential variations in activity and applications.

Uniqueness

The unique combination of the isopropyl-substituted phenoxy group and the trimethoxyphenyl oxadiazole structure sets "2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" apart, imparting unique physical and chemical properties that may translate into distinct biological activities.

And there you have it—a detailed deep dive into "this compound". Hope this hits the mark for what you were after!

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-13(2)14-6-8-16(9-7-14)30-12-19(26)23-22-25-24-21(31-22)15-10-17(27-3)20(29-5)18(11-15)28-4/h6-11,13H,12H2,1-5H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBXYSRHIMAPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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